Autophinib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オートフィニブは、オートファジーの強力かつ選択的な阻害剤であり、特に液胞タンパク質分類34(VPS34)キナーゼを標的としています。 飢餓とラパマイシンによって誘導されるオートファジーを阻害する能力で知られており、それぞれIC50値は90 nMと40 nMです 。 オートフィニブは、IC50が19 nMのVPS34のATP競合阻害剤でもあります .

準備方法

オートフィニブの合成は、コア構造の調製から始まり、官能基の修飾が続く、いくつかのステップを含みます。合成経路には、一般的に次のステップが含まれます。

化学反応の分析

オートフィニブは、以下を含むいくつかの種類の化学反応を受けます。

これらの反応で使用される一般的な試薬および条件には、以下が含まれます。

酸化剤: 過マンガン酸カリウムや過酸化水素など。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: アミンやチオールなどの求核剤など。

これらの反応から生成される主要な生成物は、使用される特定の条件および試薬に依存します。 たとえば、ニトロフェノキシ基の還元は、アミノフェノキシ誘導体の形成につながる可能性があります .

科学研究の応用

オートフィニブは、以下を含む幅広い科学研究の応用を持っています。

科学的研究の応用

Cytotoxic Effects on Cancer Cells

Autophinib has shown pronounced cytotoxic effects in various cancer cell lines, particularly A549 lung cancer cells. In studies, treatment with this compound resulted in approximately 60% cell death after three days, significantly higher than other tested agents . The compound also enhances caspase-3 activity, indicating a strong pro-apoptotic effect.

Table 1: Cytotoxic Effects of this compound on A549 Cells

| Treatment | Day 1 Cell Death (%) | Day 3 Cell Death (%) | Caspase-3 Activity (fold increase) |

|---|---|---|---|

| Control | <30 | <30 | 1 |

| This compound (5 µM) | >30 | ~60 | 3 |

| SBI-0206965 | <30 | ~40 | 2 |

| Siramesine | <30 | ~40 | 2 |

Inhibition of Tumor Spheroid Formation

This compound significantly impairs the ability of A549 cells to form tumor spheroids, which are indicative of cancer stem cell properties and drug resistance. This suggests that this compound may not only induce apoptosis but also prevent the renewal of cancer cell populations by disrupting intracellular proteostasis .

Potential in Neurodegenerative Diseases

Given its role as an autophagy inhibitor, this compound is being explored for its therapeutic potential in neurodegenerative diseases where autophagy plays a critical role in cellular homeostasis. The inhibition of VPS34 may help in reducing the accumulation of toxic protein aggregates associated with conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across different contexts:

- Cancer Treatment : In a study involving A549 cells, this compound was found to be the most effective among various autophagy inhibitors in eliminating cancer stem cells and reducing their stemness properties .

- Skin Regeneration : Research indicated that combining rapamycin (an autophagy promoter) with this compound can modulate skin regeneration processes during tissue expansion in animal models, showcasing its potential beyond oncology .

作用機序

オートフィニブは、オートファジーの開始に関与するクラスIIIホスファチジルイノシトール3-キナーゼ(PI3K)であるVPS34を阻害することによってその効果を発揮します 。 オートフィニブは、VPS34のATP結合部位に競合的に結合することにより、キナーゼが基質をリン酸化することを防ぎ、それによりオートファゴソームの形成を阻害します 。 この阻害は、オートファジー関連タンパク質の蓄積とオートファジー依存性プロセスの抑制につながります .

類似の化合物との比較

オートフィニブは、VPS34に対する高い選択性と効力により、オートファジー阻害剤の中でユニークです。類似の化合物には、以下が含まれます。

SAR405: 飢餓およびラパマイシン誘導オートファジーに対するIC50値がそれぞれ53 nMと20 nMの別のVPS34阻害剤.

VPS34-IN1: 飢餓およびラパマイシン誘導オートファジーに対するIC50値がそれぞれ13 nMと15 nMの強力なVPS34阻害剤.

バフィロマイシンA1: リソソームの酸性化を阻害することによって間接的にオートファジーを阻害する、液胞型H±ATPase(V-ATPase)の阻害剤.

オートフィニブのユニークさは、他の脂質キナーゼ、mTOR、またはTBK1に影響を与えることなくVPS34を特異的に標的とすることにあり、最小限のオフターゲット効果でオートファジーを研究するための貴重なツールとなっています .

類似化合物との比較

Autophinib is unique among autophagy inhibitors due to its high selectivity and potency for VPS34. Similar compounds include:

Bafilomycin A1: An inhibitor of vacuolar-type H±ATPase (V-ATPase) that indirectly inhibits autophagy by preventing the acidification of lysosomes.

This compound’s uniqueness lies in its specific targeting of VPS34 without affecting other lipid kinases, mTOR, or TBK1, making it a valuable tool for studying autophagy with minimal off-target effects .

生物活性

Autophinib is a novel small-molecule inhibitor of autophagy, identified through phenotypic assays that monitor the formation of autophagy-related puncta. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant case studies.

This compound primarily inhibits autophagy by targeting the lipid kinase VPS34 (Vacuolar Protein Sorting 34). VPS34 plays a critical role in the formation of autophagosomes, which are essential for the autophagic process. By inhibiting VPS34, this compound disrupts the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3), a crucial step in autophagosome formation. This inhibition leads to an accumulation of autophagic substrates and ultimately induces apoptosis in cancer cells.

In Vitro Studies

-

Effect on Cancer Cell Lines :

- A study evaluated this compound's effectiveness against A549 lung cancer cells. Results showed that this compound increased caspase-3 activity approximately threefold compared to controls, indicating a strong pro-apoptotic effect. It also significantly reduced the expression of Sox2, a stemness marker, suggesting that this compound effectively decreases cancer stem cell properties .

-

Comparison with Other Inhibitors :

- In a comparative analysis with other autophagy inhibitors (SBI-0206965, Siramesine, MRT68921), this compound demonstrated superior efficacy in inducing apoptosis and reducing stemness in A549 cells. While other inhibitors had varying effects on autophagic flux, only this compound showed a pronounced ability to eliminate cancer stem cells .

Case Studies

-

Skin Regeneration Model :

In a rat model assessing skin regeneration under mechanical stretch, this compound was used alongside rapamycin (an autophagy promoter). The study aimed to understand the role of autophagy in tissue expansion. Results indicated that while rapamycin promoted skin regeneration through enhanced autophagy, this compound inhibited this process, thereby providing insights into how modulation of autophagy can influence regenerative medicine . -

Tumor Microenvironment :

Research highlighted that autophagy protects tumor cells from T cell-mediated cytotoxicity. By inhibiting this protective mechanism with this compound, researchers observed enhanced susceptibility of tumor cells to immune attack, suggesting a potential strategy for improving immunotherapy outcomes .

Summary of Findings

特性

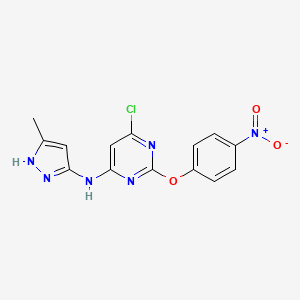

IUPAC Name |

6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUMAXLRGBKFQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Autophinib and how does it work?

A1: this compound is a small-molecule autophagy inhibitor that acts by targeting Vacuolar protein sorting 34 (VPS34), a lipid kinase essential for autophagosome formation. [] By inhibiting VPS34, this compound disrupts the initiation and progression of autophagy. [, , ]

Q2: What is the downstream effect of this compound inhibiting VPS34?

A2: Inhibiting VPS34 with this compound leads to reduced autophagosome formation, ultimately impacting various cellular processes regulated by autophagy, such as cell survival, metabolism, and response to stress. [, , ]

Q3: Has this compound demonstrated efficacy in any specific cancer cell lines?

A3: Research has shown this compound's efficacy in A549 lung cancer cells, exhibiting a significant toxic effect on cancer stem cells. This toxicity correlates with downregulation of the stemness marker Sox2 and a pronounced induction of apoptosis. []

Q4: Are there any studies investigating this compound's effect on the AKT/mTOR pathway?

A4: Yes, several studies have shown that this compound can modulate the AKT/mTOR pathway, a key signaling cascade involved in cell growth and survival. This modulation has been observed in the context of cancer cell proliferation and apoptosis. [, ]

Q5: How does this compound's impact on autophagy relate to cancer treatment?

A5: In the context of cancer, inhibiting autophagy with this compound is being investigated as a potential therapeutic strategy. By disrupting autophagy, which can act as a survival mechanism for cancer cells, this compound may enhance the efficacy of existing cancer treatments. [, , ]

Q6: Are there any studies exploring this compound's effect on cellular metabolism in cancer cells?

A6: Yes, a study investigated this compound's influence on energy production in prostate cancer cells treated with cisplatin. While long-term autophagy defects impacted metabolic sensitivity, short-term this compound treatment didn't significantly alter cisplatin's effect on ATP production. []

Q7: Has this compound's effect on TFEB phosphorylation been investigated?

A7: Research indicates that this compound can downregulate the phosphorylation of Transcription Factor EB (TFEB) on Serine 211. This phosphorylation is suggested to be induced by autophagy, potentially acting as a negative feedback loop. []

Q8: Is there any evidence suggesting this compound can influence ferroptosis?

A8: A study on hepatoblastoma cells revealed that Everolimus, an mTOR inhibitor, induced ferroptosis in an autophagy-dependent manner. While not directly using this compound, this finding highlights the potential interplay between autophagy modulation and ferroptosis induction in cancer cells. []

Q9: Has this compound been investigated in any in vivo models of disease?

A9: Yes, this compound has been used in in vivo studies. For example, it was utilized in a study investigating the effect of aging and Klotho deficiency on the inflammatory response in human aortic valve interstitial cells. [] Additionally, it was employed in a hepatoblastoma xenograft model to evaluate its impact on tumor growth and ferroptosis induction. []

Q10: What are the potential implications of this compound's effects on extracellular vesicles?

A10: While research on this compound's effects on extracellular vesicles is limited, one study suggests that autophagy modulators, including this compound, can influence the content of important signaling molecules within these vesicles. [] This finding highlights the potential of this compound to indirectly impact intercellular communication.

Q11: Are there any alternative compounds or strategies being explored for similar therapeutic purposes?

A11: While this compound is a relatively new compound, other autophagy inhibitors are being investigated. For instance, SAR405, another VPS34 inhibitor, has been studied for its effect on ATP production in prostate cancer cells alongside this compound. [] The exploration of various autophagy inhibitors highlights the growing interest in targeting this pathway for therapeutic benefit.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。